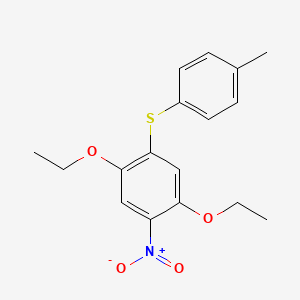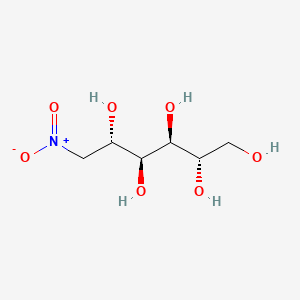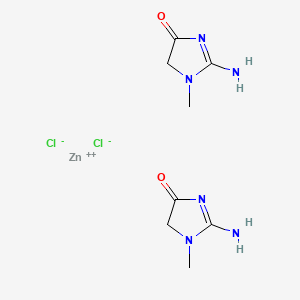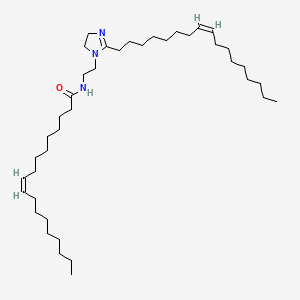
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Übersicht
Beschreibung
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a compound used for proteomics research . Its molecular formula is C10H8N2O3, and it has a molecular weight of 204.18 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is defined by its molecular formula, C10H8N2O3 . Further details about its structure are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid are not detailed in the retrieved data, apart from its molecular formula (C10H8N2O3) and molecular weight (204.18) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
“5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid” is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is beneficial in creating penicillin derivatives and other drugs due to its reactivity and stability in chemical reactions .
Drug Discovery
Isoxazole rings, like the one present in “5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid”, are crucial moieties in drug discovery research. They are known to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties .
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. Its molecular structure allows for specific binding to target proteins, aiding in the identification of protein-related diseases .
Solid Support Synthesis
The compound is used for acylation during solid support synthesis of isoxazolopyridone derivatives. This process is essential for creating complex molecules with potential therapeutic applications .
Biological Activity Studies
Functionalized isoxazole scaffolds, such as “5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid”, are studied for their biological activities. They serve as key components in developing new drugs with specific actions, such as HDAC inhibitors or COX2 inhibitors .
Immunomodulatory Agents
Isoxazole derivatives are investigated for their potential as immunomodulatory agents. They can modulate immune responses, which is valuable in treating autoimmune diseases and managing transplant rejection .
Neurological Research
Compounds with an isoxazole structure are used in neurological research due to their ability to interact with neurotransmitter systems. This includes studying neurotoxins and substances that affect GABA receptors .
Anti-inflammatory Agents
The anti-inflammatory properties of isoxazole compounds make them candidates for developing new anti-inflammatory drugs. They can inhibit specific enzymes involved in the inflammatory process .
Wirkmechanismus
Target of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity . The compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Mode of Action
Based on the molecular simulation study mentioned above, it can be inferred that the compound might interact with its target through a fitting pattern in the active site .
Result of Action
The compound’s potential antipromastigote activity suggests it may have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBCXXYJKABST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349621 | |
| Record name | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |
CAS RN |
90771-23-6 | |
| Record name | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B1593721.png)

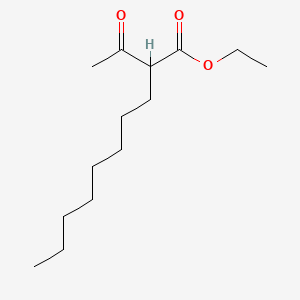
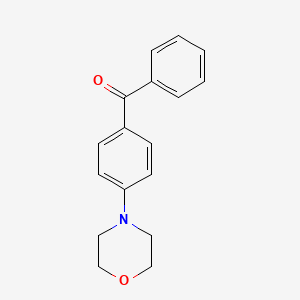

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)


